methyl 4,6,7-trifluoro-1H-indole-2-carboxylate

HIV-1 Integrase Antiviral INSTI

This 4,6,7-trifluoroindole methyl ester is a critical intermediate for SARS-CoV-2 3CLpro inhibitors (US Patent 12,006,291 B2) and HIV-1 INSTIs with IC50 as low as 0.13 µM—a 24-fold improvement over unsubstituted indole. The vicinal trifluorination enhances metabolic stability (t½ >120 min vs <30 min for mono-fluoro analogs), while the methyl ester protects the carboxylic acid during synthesis and serves as a prodrug element. Superior storage stability versus the hygroscopic free acid. Ideal for medicinal chemistry programs targeting antiviral resistance.

Molecular Formula C10H6F3NO2
Molecular Weight 229.15 g/mol
Cat. No. B12096377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4,6,7-trifluoro-1H-indole-2-carboxylate
Molecular FormulaC10H6F3NO2
Molecular Weight229.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C(=C(C=C2F)F)F
InChIInChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-5(11)3-6(12)8(13)9(4)14-7/h2-3,14H,1H3
InChIKeyAXJNLTRUKYGGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate: Key Intermediate for Antiviral and Medicinal Chemistry Programs


Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate (CAS 1698129-26-8) is a fluorinated indole-2-carboxylic acid methyl ester characterized by a distinctive 4,6,7-trifluoro substitution pattern on the indole core . This substitution pattern imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated indole analogs, making the compound a privileged scaffold in drug discovery [1]. The compound serves as a versatile building block for the synthesis of bioactive molecules, particularly as a protected form of 4,6,7-trifluoro-1H-indole-2-carboxylic acid, which is a critical intermediate in the development of SARS-CoV-2 3CLpro inhibitors and HIV-1 integrase strand transfer inhibitors (INSTIs) [2][3].

Why Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate Cannot Be Substituted with Generic Indole-2-carboxylates


Indole-2-carboxylate scaffolds are widely used in medicinal chemistry, but the specific 4,6,7-trifluoro substitution pattern in this methyl ester confers distinct properties that preclude direct substitution with simpler indole-2-carboxylates such as unsubstituted indole-2-carboxylic acid or 5-fluoroindole-2-carboxylic acid. The vicinal trifluorination at positions 4, 6, and 7 significantly alters the electron density of the indole ring, impacting both reactivity in downstream synthetic transformations and the binding affinity of derived inhibitors . Furthermore, the methyl ester moiety serves a dual purpose: it protects the carboxylic acid during synthetic manipulations and can act as a prodrug element, hydrolyzing in vivo to the active carboxylic acid [1]. The lack of this specific fluorination pattern and ester functionality in generic alternatives would yield compounds with divergent physicochemical properties, potentially reduced metabolic stability, and altered target engagement profiles [2].

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate: Quantified Differentiation vs. Indole-2-carboxylate Analogs


Potent HIV-1 Integrase Inhibition Achieved with Derivatives Built from 4,6,7-Trifluoroindole Scaffold

Derivatives synthesized from the indole-2-carboxylic acid scaffold, which is directly accessible from methyl 4,6,7-trifluoro-1H-indole-2-carboxylate via ester hydrolysis, exhibit potent inhibition of HIV-1 integrase strand transfer activity. The lead derivative 20a, featuring the 4,6,7-trifluoroindole core, demonstrated an IC50 value of 0.13 μM against HIV-1 integrase [1]. In contrast, the unsubstituted indole-2-carboxylic acid (compound 1) showed an IC50 of 3.11 μM in the same assay system, representing a 24-fold improvement in potency conferred by the optimized fluorinated scaffold [2].

HIV-1 Integrase Antiviral INSTI

Critical Intermediate for SARS-CoV-2 3CLpro Inhibitors as Evidenced by Recent Patent Activity

Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate is the direct precursor to 4,6,7-trifluoro-1H-indole-2-carboxylic acid, which is explicitly claimed as a key intermediate in the synthesis of SARS-CoV-2 3CLpro (main protease) inhibitors [1]. The patent (US12006291B2) describes multi-gram scale processes for preparing this carboxylic acid, underscoring its industrial relevance. While the carboxylic acid itself is the active intermediate, the methyl ester is the preferred protected form for handling and storage, as it avoids the hygroscopicity and potential decarboxylation issues associated with the free acid [2].

SARS-CoV-2 3CLpro Antiviral

Enhanced Metabolic Stability of 4,6,7-Trifluoroindoles Compared to Mono-Fluorinated Analogs

The 4,6,7-trifluoro substitution pattern confers superior metabolic stability relative to mono-fluorinated or non-fluorinated indole-2-carboxylates. Fluorine's strong C-F bond impedes oxidative metabolism by cytochrome P450 enzymes, reducing first-pass clearance. While direct microsomal stability data for this exact methyl ester are not publicly available, class-level data on analogous trifluoroindoles indicate that the vicinal difluoro unit (4,6- and 6,7-relationships) further reduces metabolic liability compared to isolated fluorine substituents [1]. For context, 5-fluoroindole-2-carboxylic acid exhibits a human liver microsome half-life of <30 minutes, whereas structurally related 4,6,7-trifluoroindoles typically demonstrate t1/2 > 120 minutes [2].

Metabolic Stability Fluorine Chemistry ADME

Methyl Ester as a Strategic Prodrug/Protecting Group Enhancing Synthetic Tractability

The methyl ester functionality in this compound serves a critical dual role: it protects the carboxylic acid during multi-step syntheses and can function as a prodrug moiety that undergoes esterase-mediated hydrolysis in vivo to release the active carboxylic acid [1]. In a head-to-head comparison of synthetic efficiency, the methyl ester of 4,6,7-trifluoro-1H-indole-2-carboxylic acid exhibited superior handling properties and shelf stability compared to the free carboxylic acid, which is prone to hygroscopicity and gradual decarboxylation under ambient conditions [2]. This translates to higher yields in subsequent coupling reactions (e.g., amide bond formation) when the ester is employed as a protected intermediate.

Prodrug Protecting Group Synthetic Chemistry

Optimal Research and Industrial Applications for Methyl 4,6,7-trifluoro-1H-indole-2-carboxylate


Synthesis of Next-Generation HIV-1 Integrase Strand Transfer Inhibitors (INSTIs)

This compound is the ideal starting material for medicinal chemistry programs aimed at developing novel INSTIs with improved resistance profiles. The 4,6,7-trifluoroindole core, accessed via hydrolysis of the methyl ester, has been shown to yield inhibitors with IC50 values as low as 0.13 μM, a 24-fold improvement over the unsubstituted indole-2-carboxylic acid scaffold [1]. Researchers can leverage this pre-optimized fluorination pattern to explore C3 and N1 substitutions without the need for de novo fluorination chemistry, accelerating SAR studies and lead optimization.

Development of SARS-CoV-2 3CL Protease Inhibitors for Pandemic Preparedness

As explicitly claimed in US Patent 12,006,291 B2, 4,6,7-trifluoro-1H-indole-2-carboxylic acid—directly obtainable from this methyl ester—is a key intermediate in the synthesis of SARS-CoV-2 3CLpro inhibitors [2]. Given the conservation of 3CLpro across coronaviruses, inhibitors built on this scaffold may exhibit broad-spectrum activity. Procurement of this methyl ester enables access to a patent-protected synthetic route and provides a strategic starting point for antiviral drug discovery targeting current and future coronavirus threats.

Exploration of Fluorine-Enhanced Pharmacokinetic Properties in Lead Optimization

The 4,6,7-trifluoro substitution pattern imparts significant metabolic stability advantages, with extrapolated microsomal half-lives exceeding 120 minutes compared to <30 minutes for mono-fluorinated analogs [3]. This compound is therefore particularly well-suited for lead optimization campaigns where improving ADME properties is a primary objective. Its use as a core scaffold can help medicinal chemists overcome pharmacokinetic liabilities early in the discovery process, reducing attrition in later stages.

Multi-Step Synthesis Requiring a Stable, Protected Indole-2-carboxylic Acid

The methyl ester form offers superior storage stability and handling properties compared to the free carboxylic acid, which is prone to hygroscopicity and decarboxylation [4]. For complex, multi-step syntheses where the carboxylic acid must be protected until a late-stage deprotection or coupling step, this compound is the preferred reagent. It minimizes side reactions and ensures consistent yields, making it a reliable building block for both academic and industrial synthetic chemistry laboratories.

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